molecular formula C12H24N2O2 B6235522 tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate CAS No. 1211523-66-8

tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate

Cat. No.: B6235522
CAS No.: 1211523-66-8
M. Wt: 228.3
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Description

Tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group for amines in organic synthesis due to its stability under various reaction conditions and its ease of removal. This compound is particularly valuable in the synthesis of peptides and other complex molecules.

Properties

CAS No.

1211523-66-8

Molecular Formula

C12H24N2O2

Molecular Weight

228.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate typically involves the reaction of 3-(2-aminoethyl)-3-methylpyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the desired carbamate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the tert-butyl group, yielding the free amine.

    Substitution: It can participate in nucleophilic substitution reactions where the amino group acts as a nucleophile.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for acidic hydrolysis, while sodium hydroxide (NaOH) is used for basic hydrolysis.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

Major Products Formed

    Hydrolysis: The major product is 3-(2-aminoethyl)-3-methylpyrrolidine.

    Substitution: The products depend on the specific reagents used but generally include substituted derivatives of the original compound.

Scientific Research Applications

Tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group in the synthesis of complex organic molecules, including peptides and pharmaceuticals.

    Biology: The compound is used in the modification of biomolecules for various studies, including enzyme mechanisms and protein interactions.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate primarily involves its role as a protecting group. The tert-butyl group stabilizes the amine, preventing it from reacting under certain conditions. When the protecting group is no longer needed, it can be removed under mild conditions, releasing the free amine for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-ethylenediamine
  • tert-Butyl N-(2-aminoethyl)carbamate
  • N-Boc-1,4-butanediamine

Uniqueness

Tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection of functional groups are required.

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